molecular formula C8H6BrNOS B12989801 2'-Bromospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one

2'-Bromospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one

Cat. No.: B12989801
M. Wt: 244.11 g/mol
InChI Key: TVHJVVVFTHKJOO-UHFFFAOYSA-N
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Description

2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one is a complex organic compound characterized by a unique spiro structure. This compound features a bromine atom attached to a spiro-fused cyclopropane and thieno[2,3-c]pyrrole ring system. The presence of the bromine atom and the spiro configuration imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one typically involves multi-step organic reactions One common method includes the cyclization of a suitable precursor containing the thieno[2,3-c]pyrrole framework

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization. The scalability of the synthesis is crucial for industrial applications, and process optimization is typically performed to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.

    Cyclization and Ring-Opening: The spiro structure allows for cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substituted Derivatives: Various nucleophiles can replace the bromine atom, leading to a wide range of substituted products.

    Oxidized Products: Sulfoxides and sulfones are common oxidation products.

    Reduced Products: Dehalogenated compounds are typical reduction products.

Scientific Research Applications

2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one involves its interaction with specific molecular targets. The bromine atom and spiro structure allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one: Lacks the bromine atom, leading to different reactivity and applications.

    Thieno[2,3-c]pyrrole Derivatives: Similar core structure but with different substituents, affecting their chemical and biological properties.

    Cyclopropane-Fused Compounds: Share the spiro cyclopropane structure but differ in the attached ring systems.

Uniqueness

2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one is unique due to the presence of the bromine atom and the spiro-fused structure. This combination imparts distinct reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

2-bromospiro[5H-thieno[2,3-c]pyrrole-6,1'-cyclopropane]-4-one

InChI

InChI=1S/C8H6BrNOS/c9-5-3-4-6(12-5)8(1-2-8)10-7(4)11/h3H,1-2H2,(H,10,11)

InChI Key

TVHJVVVFTHKJOO-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=C(S3)Br)C(=O)N2

Origin of Product

United States

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